![molecular formula C9H8Br4O B14257332 2,3,4,4-Tetrabromo-1,5-dimethyl-8-oxabicyclo[3.2.1]octa-2,6-diene CAS No. 444586-27-0](/img/structure/B14257332.png)
2,3,4,4-Tetrabromo-1,5-dimethyl-8-oxabicyclo[3.2.1]octa-2,6-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,4-Tetrabromo-1,5-dimethyl-8-oxabicyclo[321]octa-2,6-diene is a brominated organic compound It is characterized by the presence of four bromine atoms and a bicyclic structure, which includes an oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,4-Tetrabromo-1,5-dimethyl-8-oxabicyclo[3.2.1]octa-2,6-diene typically involves the bromination of a precursor compound. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the precursor is continuously fed into a reactor containing the brominating agent. The reaction mixture is then processed to isolate and purify the desired product. This method ensures a consistent and high-yield production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4,4-Tetrabromo-1,5-dimethyl-8-oxabicyclo[3.2.1]octa-2,6-diene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, resulting in a less brominated product.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing structure.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used to replace bromine atoms with iodine.
Reduction: Reducing agents like zinc in acetic acid can be used to remove bromine atoms.
Oxidation: Oxidizing agents such as potassium permanganate can be used to introduce additional oxygen-containing functional groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield iodinated derivatives, while reduction reactions can produce less brominated compounds.
Applications De Recherche Scientifique
2,3,4,4-Tetrabromo-1,5-dimethyl-8-oxabicyclo[3.2.1]octa-2,6-diene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce bromine atoms into other compounds.
Biology: The compound can be used in studies involving brominated organic molecules and their biological effects.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of brominated drugs.
Industry: It is used in the production of flame retardants and other brominated materials.
Mécanisme D'action
The mechanism by which 2,3,4,4-Tetrabromo-1,5-dimethyl-8-oxabicyclo[3.2.1]octa-2,6-diene exerts its effects involves the interaction of its bromine atoms with various molecular targets. The bromine atoms can participate in halogen bonding, which can influence the compound’s reactivity and interactions with other molecules. The bicyclic structure also plays a role in its chemical behavior, providing rigidity and influencing its overall reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4,5-Tetrabromo-3,6-dimethylbenzene: This compound has a similar brominated structure but lacks the bicyclic framework and oxygen atom.
Tetrabromobisphenol A: Another brominated compound used as a flame retardant, but with a different structural framework.
Uniqueness
2,3,4,4-Tetrabromo-1,5-dimethyl-8-oxabicyclo[321]octa-2,6-diene is unique due to its bicyclic structure and the presence of an oxygen atom within the ring system
Propriétés
Numéro CAS |
444586-27-0 |
|---|---|
Formule moléculaire |
C9H8Br4O |
Poids moléculaire |
451.77 g/mol |
Nom IUPAC |
2,3,4,4-tetrabromo-1,5-dimethyl-8-oxabicyclo[3.2.1]octa-2,6-diene |
InChI |
InChI=1S/C9H8Br4O/c1-7-3-4-8(2,14-7)9(12,13)6(11)5(7)10/h3-4H,1-2H3 |
Clé InChI |
YCSHLFUCNSQRQB-UHFFFAOYSA-N |
SMILES canonique |
CC12C=CC(O1)(C(C(=C2Br)Br)(Br)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Butyl 4-[(4,6-dichloro-1,3,5-triazin-2-YL)amino]benzoate](/img/structure/B14257256.png)
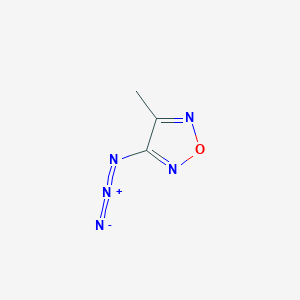
![2,5-Bis[2-(chloromethyl)-5-nitrophenyl]-1,3,4-oxadiazole](/img/structure/B14257271.png)
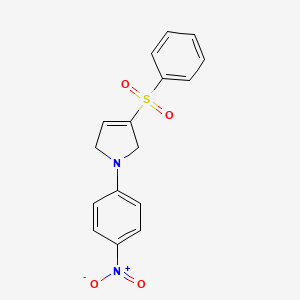
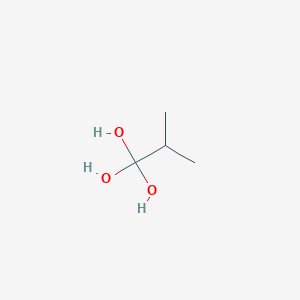
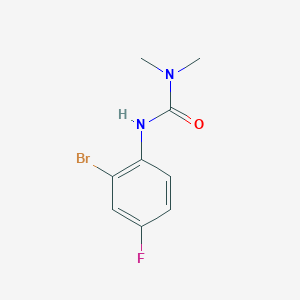

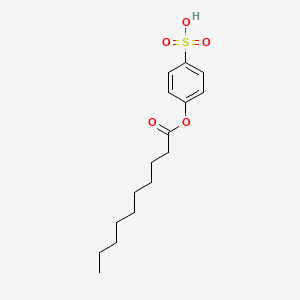
![1H,3H-[1,3]Oxazolo[3,4-a][1,4]diazepine](/img/structure/B14257302.png)

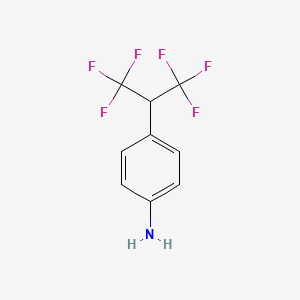
![[4-(7-Hydroxy-4-oxo-4H-1-benzopyran-3-yl)phenoxy]acetic acid](/img/structure/B14257333.png)
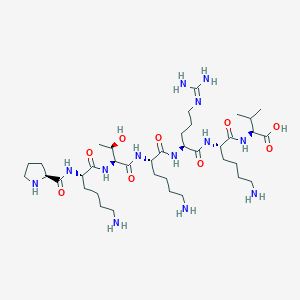
![3-Ethyl-7-methoxy-1-(2-methylphenyl)benzo[h][1,6]naphthyridine-2,4(1H,3H)-dione](/img/structure/B14257342.png)
